molecular formula C3H5ClOS B14390705 O-Methyl chloroethanethioate CAS No. 89912-01-6

O-Methyl chloroethanethioate

Katalognummer: B14390705
CAS-Nummer: 89912-01-6
Molekulargewicht: 124.59 g/mol
InChI-Schlüssel: SYIBLTAWTVJARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Methyl chloroethanethioate is an organic compound characterized by the presence of a methyl group, a chloro group, and a thioester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-Methyl chloroethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: O-Methyl chloroethanethioate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

Major Products Formed:

  • Substituted derivatives (e.g., amides, ethers, thioethers)
  • Sulfoxides and sulfones
  • Alcohols and thiols

Wissenschaftliche Forschungsanwendungen

O-Methyl chloroethanethioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of O-Methyl chloroethanethioate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic substitution reactions to occur. The thioester group can undergo oxidation or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Vergleich Mit ähnlichen Verbindungen

    Methyl chloroformate: Similar in structure but lacks the thioester group.

    Ethyl chloroacetate: Contains an ester group instead of a thioester group.

    Methyl thioacetate: Lacks the chloro group but contains a thioester group.

Uniqueness: O-Methyl chloroethanethioate is unique due to the presence of both a chloro group and a thioester group, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

89912-01-6

Molekularformel

C3H5ClOS

Molekulargewicht

124.59 g/mol

IUPAC-Name

O-methyl 2-chloroethanethioate

InChI

InChI=1S/C3H5ClOS/c1-5-3(6)2-4/h2H2,1H3

InChI-Schlüssel

SYIBLTAWTVJARC-UHFFFAOYSA-N

Kanonische SMILES

COC(=S)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.